molecular formula C14H11F3O2 B1442101 (4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol CAS No. 933786-79-9

(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol

Cat. No.: B1442101
CAS No.: 933786-79-9
M. Wt: 268.23 g/mol
InChI Key: DFIYQZIHZLMLHU-UHFFFAOYSA-N
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Description

“(4-(4-(Trifluoromethyl)phenoxy)phenyl)methanol” is a chemical compound . It is also known as TFPPM. It is a member of the class of (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives involves the reactions of TFMP by nucleophilic substitution with a variety of alkylating agent by N-alkylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H11F3O2 . The average mass is 254.205 Da and the monoisotopic mass is 254.055466 Da .


Chemical Reactions Analysis

The compound has been used in the synthesis of diaryl ether . It reacts with TFMP by nucleophilic substitution with a variety of alkylating agent by N-alkylation .

Scientific Research Applications

Hydrogen Production from Methanol

  • Hydrogen Production from Methanol Thermochemical Conversion : This review compares current mainstream production pathways of hydrogen from methanol, focusing on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Copper-based catalysts are highlighted for their activity and selectivity towards CO2, with advancements in catalyst development and reactor technology being significant for the hydrogen-methanol economy (G. García et al., 2021).

Methanol as a Chemical Marker

  • Methanol Marker for Insulating Paper Degradation : This paper discusses methanol's use as a chemical marker for assessing solid insulation condition in power transformers, detailing analytical methods for methanol determination in transformer oil and its role as an indicator of cellulosic solid insulation ageing (J. Jalbert et al., 2019).

Methanol in Direct Methanol Fuel Cells

  • Methanol Crossover in Direct Methanol Fuel Cells : This work reviews the challenges posed by methanol crossover from the anode to the cathode in DMFCs, identifying it as a major limitation and discussing efforts to develop more methanol-impermeable polymer electrolytes (A. Heinzel & V. M. Barragán, 1999).

Methanol as a Fuel

  • Methanol as a Fuel for Spark Ignition Engines : This analysis of methanol use as an alternative fuel for internal combustion engines discusses the properties of methanol from the perspective of its application to spark ignition and compression ignition engines, highlighting the cleaner burning and more efficient combustion of methanol with considerations for emissions and engine modifications (A. Kowalewicz, 1993).

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIYQZIHZLMLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727072
Record name {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933786-79-9
Record name 4-[4-(Trifluoromethyl)phenoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933786-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[4-(Trifluoromethyl)phenoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.0 g commercially available 4-(4-Trifluoromethyl-phenoxy)-benzoic acid in 180 ml tetrahydrofuran 269 mg lithium aluminum hydride were added at −20° C. portionwise. The reaction temperature was maintained between −5° C. and −20° C. After completion of the addition the cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred at room temperature for two hours. Then the reaction mixture was cooled again to −40° C. and 3 ml water were added. The cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred at room temperature for four hours. Then the reaction mixture was dried over MgSO4. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel with the eluents n-heptane:ethyl acetate=9:1=>2:1 to obtain 600 mg [4-(4-Trifluoromethyl-phenoxy)-phenyl]-methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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